{2-aminospiro[3.4]octan-2-yl}methanol hydrochloride
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Overview
Description
{2-Aminospiro[34]octan-2-yl}methanol hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl It is characterized by a spirocyclic structure, which includes a spiro[34]octane core with an amino group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-aminospiro[3.4]octan-2-yl}methanol hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.4]octane core can be synthesized through a cyclization reaction. This often involves the use of a suitable precursor, such as a cyclohexanone derivative, which undergoes a cyclization reaction in the presence of a base or acid catalyst.
Introduction of the Amino Group: The amino group can be introduced via an amination reaction. This may involve the use of reagents such as ammonia or an amine derivative, under conditions that facilitate the substitution of a leaving group with the amino group.
Addition of the Methanol Moiety: The methanol group can be introduced through a hydroxymethylation reaction. This step typically involves the use of formaldehyde or a formaldehyde equivalent, in the presence of a catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. This includes the use of continuous flow reactors for improved reaction control, higher yields, and scalability. Additionally, purification steps such as crystallization or chromatography are employed to ensure the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-Aminospiro[3.4]octan-2-yl}methanol hydrochloride can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can also undergo reduction reactions, particularly the reduction of any carbonyl groups formed during oxidation back to alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes from the methanol group.
Reduction: Conversion of ketones or aldehydes back to alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry
In chemistry, {2-aminospiro[34]octan-2-yl}methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to act as a ligand for various enzymes and receptors, making it a useful tool in the study of biochemical pathways and molecular recognition processes.
Medicine
In medicine, {2-aminospiro[3.4]octan-2-yl}methanol hydrochloride is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including neurological disorders and infections.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of {2-aminospiro[3.4]octan-2-yl}methanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, while the spirocyclic core provides structural rigidity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{2-Aminospiro[3.5]nonan-2-yl}methanol hydrochloride: Similar spirocyclic structure with an additional carbon in the ring.
{2-Aminospiro[3.4]octan-3-yl}methanol hydrochloride: Similar structure with the amino group at a different position.
{2-Aminospiro[3.4]octan-2-yl}ethanol hydrochloride: Similar structure with an ethanol group instead of methanol.
Uniqueness
{2-Aminospiro[3.4]octan-2-yl}methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both an amino group and a methanol moiety. This combination of features provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2408968-53-4 |
---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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